molecular formula C28H28N2O8S B11680257 ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11680257
M. Wt: 552.6 g/mol
InChI Key: ISMMOHIBASRDLH-YDZHTSKRSA-N
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Description

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C28H28N2O8S and its molecular weight is 552.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. The structure features multiple functional groups that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure

PropertyValue
Molecular Formula C26H24N2O6S
Molecular Weight 492.5 g/mol
IUPAC Name This compound
InChI Key MQFSKYXSXUEZFP-KGENOOAVSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
  • Receptor Modulation : The compound may bind to cellular receptors, influencing signaling pathways that regulate cellular responses to inflammation and pain .
  • DNA/RNA Interaction : There is potential for intercalation or binding to nucleic acids, which could affect gene expression and cellular proliferation.

Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory properties of similar thiazolopyrimidine compounds. For instance:

  • A derivative exhibited significant COX-II inhibitory activity with an IC50 value of 0.011 µM, demonstrating a potent anti-inflammatory effect compared to standard drugs like Rofecoxib .
  • In vivo studies indicated that compounds with similar structures reduced inflammation in models of arthritis and other inflammatory conditions.

Anticancer Potential

Research has suggested that thiazolopyrimidine derivatives may possess anticancer properties:

  • Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Case Study on COX Inhibition :
    • A study focused on the synthesis and evaluation of thiazolopyrimidine derivatives found that specific modifications enhanced COX-II selectivity while minimizing ulcerogenic effects. The findings suggest that structural variations significantly impact biological activity.
  • Anticancer Activity Assessment :
    • Research involving the evaluation of thiazolopyrimidine analogs against breast cancer cell lines indicated that certain derivatives induced apoptosis and inhibited cell proliferation effectively.

Properties

Molecular Formula

C28H28N2O8S

Molecular Weight

552.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H28N2O8S/c1-7-37-27(33)24-15(2)29-28-30(25(24)18-9-11-20(38-16(3)31)22(14-18)36-6)26(32)23(39-28)13-17-8-10-19(34-4)21(12-17)35-5/h8-14,25H,7H2,1-6H3/b23-13+

InChI Key

ISMMOHIBASRDLH-YDZHTSKRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C

Origin of Product

United States

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